Sodium acetate

Description

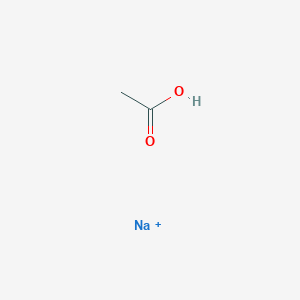

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6131-90-4 (Parent) | |

| Record name | Sodium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027044 | |

| Record name | Sodium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Anhydrous:White, odourless, granular, hygroscopic powder, White hygroscopic solid; [ICSC] Colorless odorless hygroscopic solid; [CHEMINFO] White odorless crystalline powder; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER. | |

| Record name | Acetic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM ACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

WATER: 119 G/100 ML @ 0 °C, 170.15 G/100 ML @ 100 °C; SLIGHTLY SOL IN ALCOHOL, Solubility in water, g/100ml at 20 °C: 46.5 | |

| Record name | SODIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.528 g/ml, 1.5 g/cm³ | |

| Record name | SODIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000071 [mmHg] | |

| Record name | Sodium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Because of demanding reagent,pharmaceutical, medical, and photographic uses, purity becomes very important. Among improvements made in recent years were the reduction of iron content and carbonate level of the Food Chemical Codex grade. Technical grades have higher limits for heavy metals, arsenic, carbonates, or potassium compounds. | |

| Record name | SODIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE GRANULAR POWDER OR MONOCLINIC CRYSTALS, Colorless | |

CAS No. |

127-09-3 | |

| Record name | Sodium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVG71ZZ7P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

324 °C, 328 °C | |

| Record name | SODIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Methodologies in Sodium Acetate Synthesis and Characterization

Controlled Synthesis of Sodium Acetate (B1210297) Derivatives

The controlled synthesis of sodium acetate focuses on obtaining specific forms, primarily the anhydrous (CH₃COONa) and trihydrate (CH₃COONa·3H₂O) states, which exhibit distinct physical and chemical properties.

Anhydrous and Trihydrate Forms in Targeted Synthesis

This compound can be synthesized through the reaction of acetic acid with a sodium source such as sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), or sodium carbonate (Na₂CO₃). The hydration state of the final product is controlled by the reaction conditions, particularly the amount of water present during crystallization and subsequent drying processes.

Industrially, this compound trihydrate is commonly prepared by reacting acetic acid with sodium hydroxide in water. The chemical equation is: CH₃COOH + NaOH → CH₃COONa + H₂O wikipedia.org

Anhydrous this compound can be produced by further heating this compound trihydrate to remove the water of crystallization. amasci.net Another industrial method for anhydrous this compound involves reacting sodium metal with anhydrous acetic acid, yielding this compound and hydrogen gas. wikipedia.org

Controlling the synthesis to yield either the anhydrous or trihydrate form is critical for applications such as phase change materials, where the trihydrate's melting and crystallization properties are exploited for thermal energy storage. The dehydration of this compound trihydrate under vacuum has also been used to obtain specific polymorphic forms of anhydrous this compound. acs.org

Isotopic Labeling Strategies: Focus on this compound-C13 in Tracing Metabolic Pathways

Isotopic labeling, particularly with carbon-13 (¹³C), is a powerful strategy for tracing metabolic pathways in biological systems. This compound labeled with ¹³C at specific carbon positions, such as [1-¹³C]this compound or [1,2-¹³C₂]this compound, serves as a valuable tracer. cymitquimica.commedchemexpress.comnih.govnih.gov

When ¹³C-labeled acetate is introduced into a biological system, it is metabolized, and the ¹³C isotope is incorporated into downstream metabolites. By analyzing the distribution and enrichment of the ¹³C label in various compounds using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can elucidate metabolic routes, assess pathway activity, and quantify metabolic fluxes. cymitquimica.commedchemexpress.comnih.govacs.org

For instance, [1,2-¹³C₂]acetate has been used to study the tricarboxylic acid (TCA) cycle and fatty acid synthesis. acs.org The pattern of ¹³C labeling in intermediates of these pathways provides insights into how the acetate is processed. Studies have demonstrated the use of ¹³C-labeled this compound in monitoring urea (B33335) cycle activity and assessing hepatic de novo lipogenesis. nih.govprosciento.com The chemical and isotopic purity of these labeled tracers are typically confirmed by techniques such as ¹H and ¹³C NMR and GC-MS. nih.gov

Spectroscopic and Analytical Techniques for Structural Elucidation

A range of spectroscopic and analytical techniques are employed to characterize this compound, confirming its structure, purity, and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Quantitative Analysis of this compound

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a valuable tool for the structural characterization and quantitative analysis of this compound. The ¹H NMR spectrum of this compound typically shows a characteristic singlet peak for the methyl protons of the acetate anion. researchgate.net This signal can be used for quantitative determination of this compound concentration. unirioja.es

Quantitative NMR (QNMR) is a method that utilizes the direct relationship between the intensity of an NMR signal and the number of nuclei giving rise to that signal to determine the concentration or purity of a substance. unsw.edu.au this compound has been cited as an excellent compound for quantitative analysis by the 100% method in ¹H NMR due to its simple spectrum. utm.mx It can also be used as an internal standard in QNMR experiments. unsw.edu.auutm.mx

Solid-state NMR techniques, such as triple-quantum ²³Na MAS NMR and ¹³C NMR, are applied to characterize the different polymorphic forms of this compound. These techniques provide quantitative information about the local structural environments of sodium cations and acetate anions in the crystal lattice, allowing for the differentiation of polymorphs. acs.org

Advanced Chromatographic Methods for this compound Systems (e.g., HPLC)

Advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are utilized for the analysis and quantification of this compound, particularly in complex mixtures or for purity assessment. HPLC can separate components based on their interactions with a stationary phase and a mobile phase, allowing for the isolation and detection of this compound. researchgate.net

Reverse-phase HPLC methods with simple conditions have been developed for the analysis of this compound, often employing a mobile phase containing acetonitrile, water, and an acid like phosphoric acid or formic acid. sielc.com this compound itself can also be used as an eluent additive or buffer in HPLC methods to improve chromatographic resolution and analyte separation, particularly for samples containing acidic or basic compounds. nih.govcarlroth.comnih.govoup.com The determination of this compound in various matrices, including in the context of pesticide residue analysis using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), often involves HPLC analysis. analytice.comwaters.com

Ion Chromatography (IC) is another effective method for analyzing ionic compounds like this compound, offering high sensitivity and specificity, especially for analyzing the acetate anion. researchgate.net

X-ray Diffraction (XRD) in Phase Change Material and Nanoparticle Analysis

X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline structure of materials, including this compound. XRD provides information about the crystal phases present, lattice parameters, and crystallite size. nih.govmdpi.commdpi.comsemanticscholar.orgscifiniti.com

In the context of phase change materials (PCMs), XRD is used to study the crystalline structure of this compound trihydrate and its various anhydrous polymorphs. mdpi.comrsc.orgdoaj.orgx-mol.comacs.orgresearchgate.net XRD analysis can confirm the presence of specific crystalline forms and assess changes in crystallinity upon thermal cycling or the addition of nucleating agents or supporting materials in composite PCMs. rsc.orgresearchgate.net For example, XRD has been used to characterize new polymorphs of this compound. mdpi.comdoaj.orgx-mol.com

XRD is also crucial in the analysis of nanoparticles synthesized using this compound, often as a structure-directing agent or stabilizer. nih.govmdpi.comsemanticscholar.orgnih.gov XRD patterns confirm the crystal structure and composition of the nanoparticles and can reveal how the concentration of this compound influences parameters like crystallite size and lattice strain. nih.govmdpi.comsemanticscholar.org Studies on this compound-coated nanoparticles have utilized XRD to confirm the presence of the this compound coating and its effect on the nanoparticle's structure. nih.gov

Data Tables

| This compound Concentration (mmol) | Crystallite Size (nm) | Lattice Parameter (Å) |

| 5 | 35 | 8.393 |

| 10 | 30 | 8.390 |

| 20 | 25 | 8.385 |

| 40 | 20 | 8.380 |

Illustrative data based on descriptions in search results nih.govmdpi.comsemanticscholar.org. Actual values would vary depending on the specific material and synthesis conditions.

Another illustrative table based on NMR data for different this compound polymorphs could be:

| Polymorph | ²³Na Quadrupole Coupling Constant (MHz) | ²³Na Asymmetry Parameter (η) |

| I | Value 1 | Value A |

| II | Value 2 | Value B |

| β | Value 3 | Value C |

Illustrative data based on descriptions of ²³Na MAS NMR for polymorphs acs.org. Actual values would be obtained from experimental data.

These examples demonstrate the types of quantitative data generated and analyzed using the discussed methodologies.

Detailed Research Findings

Detailed research findings highlight the specific applications and insights gained from these advanced techniques. For example, triple-quantum ²³Na MAS NMR has successfully distinguished between the three known polymorphs of this compound (I, II, and β), providing quantitative data on the sodium coordination environment in each form. acs.org This level of detail is crucial for understanding the relationship between crystal structure and material properties.

In the realm of isotopic labeling, studies using [1,2-¹³C₂]acetate have shown that in humans, after a 2-hour infusion, a significant percentage of the infused ¹³C label is incorporated into the glutamine and glutamate (B1630785) pools, while incorporation into glucose is negligible. nih.gov This finding provides quantitative evidence for the metabolic fate of acetate carbon.

HPLC methods have been developed and validated for the determination of this compound in various contexts, including as a component in pharmaceutical formulations or food additives. These methods demonstrate high accuracy, precision, and linearity over specific concentration ranges. oup.comsemanticscholar.org The use of this compound as a buffer in HPLC mobile phases has been optimized to achieve efficient separation of various analytes. nih.govoup.com

XRD studies have revealed the ability of this compound concentration to tune the structural properties, such as size, lattice parameter, and strain, of synthesized nanoparticles like zinc ferrite. nih.gov This indicates the role of this compound as a controlling agent in nanoparticle synthesis. Furthermore, XRD has been instrumental in characterizing the physical combination of this compound trihydrate with supporting materials like expanded graphite (B72142) in composite PCMs, confirming that no new substances are formed. rsc.org

Sodium Acetate in Catalysis and Organic Synthesis Research

Catalytic Roles of Sodium Acetate (B1210297) in Complex Organic Reactions

Sodium acetate is employed as a catalyst in several complex organic reactions, often promoting condensation and cyclization processes. alphachem.bizmathnet.ru

Multicomponent Reaction (MCR) Facilitation

Multicomponent reactions (MCRs) are valuable synthetic strategies that assemble three or more reactants in a single step, efficiently constructing complex molecules. This compound has been shown to catalyze such reactions. mathnet.ruresearchgate.netmdpi.com

Catalyst in 2-Amino-4H-Chromene Scaffold Synthesis

This compound has been identified as an efficient catalyst for the multicomponent synthesis of 2-amino-4H-chromene scaffolds. mathnet.ruresearchgate.net This reaction typically involves the condensation of salicylaldehydes, malononitrile (B47326), and active methylene (B1212753) compounds like cyanoacetates. mathnet.ruresearchgate.netmdpi.com For instance, a this compound-catalyzed reaction of salicylaldehydes, malononitrile, and cyanoacetates in a water-alcohol mixture at ambient temperature afforded alkyl (2-amino-3-cyano-4H-chromen-4-yl)cyanoacetates in high yields (88–95%). mathnet.ru Another study demonstrated the synthesis of 4-pyrano-substituted 2-amino-4H-chromenes using salicylaldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one, catalyzed by this compound in ethanol (B145695), achieving yields of 86-96%. researchgate.net Grinding the reactants in a mortar with this compound or potassium fluoride (B91410) also facilitated this transformation, resulting in faster reaction times and good yields (80-90%). researchgate.net

| Reactants | Catalyst | Solvent | Conditions | Product Yield (%) | Reference |

| Salicylaldehydes, Malononitrile, Cyanoacetates | This compound | Water-alcohol | Ambient Temp, 1 h | 88-95 | mathnet.ru |

| Salicylaldehydes, Malononitrile, 4-hydroxy-6-methyl-2H-pyran-2-one | This compound | Ethanol | 30 min | 86-96 | researchgate.net |

| Salicylaldehydes, Malononitrile, 4-hydroxy-6-methyl-2H-pyran-2-one | This compound | Grinding (mortar) | 15 min | 80-90 | researchgate.net |

Role in Perkin and Knoevenagel Condensations

This compound is a classic weak base catalyst used in condensation reactions such as the Perkin and Knoevenagel condensations. mathnet.ruslideshare.netunacademy.compw.livemychemblog.com

In the Perkin reaction, this compound catalyzes the condensation of aromatic aldehydes with acid anhydrides to form α,β-unsaturated carboxylic acids. slideshare.netunacademy.compw.liveuns.ac.id The acetate ion abstracts an alpha proton from the acid anhydride (B1165640), generating a carbanion that subsequently attacks the carbonyl group of the aldehyde. unacademy.compw.live This reaction typically requires prolonged heating at high temperatures due to the weak basicity of the acetate ion reacting with a weak acid anhydride. pw.live For example, the synthesis of cinnamic acid from benzaldehyde (B42025) and acetic anhydride is a well-known Perkin reaction catalyzed by this compound. unacademy.comuns.ac.id

This compound also catalyzes the Knoevenagel condensation, which involves the reaction of aldehydes or ketones with active methylene compounds. mathnet.rumychemblog.comresearchgate.netresearchgate.net It acts as a base to deprotonate the active methylene compound, forming a nucleophilic enolate that attacks the carbonyl carbon. mychemblog.comrsc.org Studies have shown that this compound can effectively catalyze the Knoevenagel condensation of substituted aromatic aldehydes with malononitrile in water at room temperature. researchgate.net Compared to other bases, weak inorganic bases like this compound, sodium bicarbonate, and potassium carbonate have shown effectiveness in catalyzing this reaction under mild conditions. researchgate.net

Mechanistic Investigations of this compound Catalysis

Mechanistic studies of this compound catalysis highlight the role of the acetate ion as a base. In reactions like the Perkin and Knoevenagel condensations, the acetate ion initiates the reaction by abstracting a proton from a relatively acidic carbon, forming a reactive nucleophile. mathnet.ruunacademy.compw.livemychemblog.comrsc.org This nucleophile then participates in subsequent steps, such as attacking a carbonyl center. unacademy.compw.livemychemblog.comrsc.org The basic nature of the acetate ion in aqueous solutions, resulting from the dissociation of this compound into sodium ions and acetate ions, contributes to its catalytic activity in these base-catalyzed reactions. patsnap.commathnet.ru

In the context of 2-amino-4H-chromene synthesis, the proposed mechanism involves this compound initiating the deprotonation of malononitrile to form its anion, which then undergoes Knoevenagel condensation with the salicylaldehyde. mathnet.ru

This compound as a Reagent and Precursor in Advanced Organic Transformations

Beyond its catalytic roles, this compound serves as a reagent and precursor in various organic transformations, particularly as a source of the acetate ion. fiveable.mealphachem.biz

Synthesis of Esters and Ketones via Acetate Ion Mediation

This compound can be used as a source of acetate ions in the synthesis of esters and ketones. fiveable.mechemicalbook.com A common application is the formation of esters through the reaction of this compound with alkyl halides. wikipedia.orgbyjus.comchemicalbook.comorgosolver.com This reaction typically proceeds via an SN2 mechanism, where the acetate ion acts as a nucleophile, attacking the carbon atom bonded to the halide and displacing the halide leaving group. orgosolver.com

For example, the reaction of this compound with bromoethane (B45996) yields ethyl acetate and sodium bromide. wikipedia.orgbyjus.comchemicalbook.comorgosolver.com

CH₃COONa + BrCH₂CH₃ → CH₃COOCH₂CH₃ + NaBr wikipedia.orgbyjus.comchemicalbook.comorgosolver.com

This demonstrates the acetate ion's role in forming the ester linkage. While the provided search results primarily detail ester formation from alkyl halides, the general principle of the acetate ion acting as a nucleophile or a source of the acetyl group can be extended to other reactions leading to the formation of ketones, although specific examples of ketone synthesis directly mediated by this compound as a primary reagent in the searched literature are less prominent than ester synthesis. However, this compound's role in generating acetic anhydride, a common acylating agent used in introducing acetyl groups to form esters and ketones, is also documented. fiveable.me

Generation of Acid Anhydrides and Acylating Agents

This compound plays a crucial role in the generation of acid anhydrides, particularly acetic anhydride ((CH₃CO)₂O), which is a common acylating agent in organic chemistry. fiveable.me Acid anhydrides are functional groups composed of two acyl groups linked by an oxygen atom. allen.in They are considered activated forms of carboxylic acids and are widely used to introduce an acyl group into other molecules, a process known as acylation. allen.intaylorandfrancis.com

One method for preparing acetic anhydride involves the reaction of this compound with acetyl chloride (CH₃COCl). prepchem.comvaia.comresearchgate.net This reaction typically involves heating anhydrous this compound with acetyl chloride. prepchem.com The acetate ion from this compound acts as a nucleophile, attacking the carbonyl carbon of acetyl chloride, leading to the displacement of the chloride ion and the formation of acetic anhydride. vaia.com

Another approach to generating acid anhydrides using this compound involves reacting an acyl chloride with the sodium salt of a carboxylic acid, such as this compound. allen.in Heating these reactants facilitates the formation of the anhydride. allen.in For example, the reaction between acetyl chloride and sodium formate (B1220265) (HCOONa) can produce acetic anhydride and sodium chloride. allen.in

Historically, the Perkin reaction, which utilizes acetic anhydride and a weak base like this compound, was employed for the production of cinnamic acid. wikipedia.org In this reaction, this compound facilitates the formation of an enolate from acetic anhydride, which then undergoes condensation with an aromatic aldehyde. wikipedia.org

Data Table 1: Preparation of Acetic Anhydride using this compound and Acetyl Chloride prepchem.com

| Reactant | Amount (grams) |

| Anhydrous this compound | 70 |

| Acetyl Chloride | 50 |

| Acetic Anhydride (Yield) | ~50 |

*Note: This table summarizes data from a described laboratory preparation method. prepchem.com

Buffering Agent in pH-Sensitive Organic Reactions

This compound is frequently employed as a buffering agent in organic reactions, particularly those sensitive to pH changes. patsnap.comquora.com A buffer solution, typically composed of a weak acid and its conjugate base, helps maintain a relatively constant pH despite the addition of small amounts of acids or bases. patsnap.comwikipedia.orgsolubilityofthings.com The combination of acetic acid (CH₃COOH) and this compound forms a common buffer system effective in a mildly acidic range (pH 4–6). wikipedia.orgsolubilityofthings.com

In organic synthesis, maintaining a stable pH is crucial for the success and selectivity of many reactions. solubilityofthings.com this compound, as the salt of a weak acid (acetic acid), provides the acetate ion (CH₃COO⁻), which is the conjugate base. patsnap.comsolubilityofthings.com This acetate ion can react with any excess hydrogen ions introduced into the reaction mixture, thus minimizing changes in pH. solubilityofthings.com

This compound's buffering capacity is valuable in reactions where an acid is produced as a byproduct or where the reactants or products are sensitive to acidic or basic conditions. For instance, in the acetylation of primary amines with acetyl chloride in an aqueous medium, this compound is used as a weak base. researchgate.netias.ac.in It helps to liberate the free primary amine from its salt form, allowing it to react with acetyl chloride. researchgate.netias.ac.in The presence of this compound, along with the acetic acid formed during the reaction, creates a buffer system that helps maintain a pH suitable for the reaction to proceed efficiently, often leading to the precipitation of the pure acetylated product. researchgate.netias.ac.in

This compound can act as a weak base to neutralize acidic salts and release the free base, or as a buffer component to maintain a stable pH range. quora.com This buffering action is particularly useful in reactions that are pH-dependent. wikipedia.orgsolubilityofthings.com

Sodium Acetate in Advanced Materials Science and Engineering

Phase Change Materials (PCM) based on Sodium Acetate (B1210297) Trihydrate (SAT)

Sodium acetate trihydrate (SAT) is a prominent inorganic salt hydrate utilized as a phase change material (PCM) for thermal energy storage. Its appeal lies in a high latent heat of fusion (approximately 264 kJ/kg), a melting point of 58°C suitable for applications like domestic heating, and its abundance. dtu.dknih.gov However, practical application is hindered by two primary challenges: significant supercooling and phase stratification (incongruent melting). nih.govnih.gov Supercooling is the phenomenon where SAT remains in a liquid state far below its freezing point, preventing the timely release of stored latent heat. nih.gov Incongruent melting leads to the formation of anhydrous this compound, which can separate from the solution, causing a progressive loss of energy storage capacity over repeated thermal cycles. nih.govresearchgate.net

Supercooling in this compound trihydrate can be extensive, but various methods have been developed to control and mitigate this phenomenon, ensuring reliable heat release. These methods involve the introduction of nucleating agents, application of physical triggers, and understanding the influence of thermal parameters.

Nucleating agents are additives that facilitate the initiation of crystallization by providing sites for crystal growth, thereby reducing the degree of supercooling.

Disodium (B8443419) Hydrogen Phosphate (B84403) Dodecahydrate (DSP) is a widely recognized and effective nucleating agent for SAT. researchgate.netasme.org Research indicates that adding a small weight percentage of DSP can drastically lower the supercooling temperature. For instance, the addition of 6 wt.% DSP was found to reduce the supercooling degree to as low as 1.5°C. nih.gov Another study determined that an optimal concentration of 5 wt.% DSP resulted in the lowest supercooling degree of 2.9°C for the tested compositions. nih.gov In situ X-ray powder diffraction experiments have shown that the active nucleator for SAT is actually the dihydrate form (Na₂HPO₄·2H₂O), which can be formed from the dehydration of the more hydrated forms in the solution. ed.ac.ukrsc.org

Tetrasodium Pyrophosphate Decahydrate (TPD) is another nucleating agent used to control the supercooling of this compound. researchgate.net Like other nucleating agents, it provides a template for the crystallization process to begin at a temperature closer to the material's actual melting point.

Table 1: Effect of Nucleating Agents on this compound Trihydrate (SAT) Supercooling

| Nucleating Agent | Concentration (wt.%) | Resulting Degree of Supercooling (°C) | Source(s) |

|---|---|---|---|

| Disodium Hydrogen Phosphate Dodecahydrate | 6% | 1.5 | nih.gov |

| Disodium Hydrogen Phosphate Dodecahydrate | 5% | 2.9 | nih.gov |

| Disodium Hydrogen Phosphate Dodecahydrate | 2% | ~2.0 | nih.gov |

| Aluminum Nitride (AlN) Nanoparticles | 3-5% | 0 - 2.4 | nih.gov |

A supersaturated solution of this compound is in an unstable equilibrium and can be triggered to crystallize through physical disturbance. harvard.edu The introduction of a "seed" crystal of this compound trihydrate provides a template that initiates rapid, exothermic crystallization throughout the solution. rutgers.edulibretexts.org

Beyond seeding, mechanical agitation can also induce crystallization. Research combining the use of a nucleating agent (DSP) with physical stirring demonstrated that the degree of supercooling could be reduced to less than 0.5°C. proquest.com The study also found a direct relationship between the intensity of the disturbance and the speed of crystallization; a greater disturbance momentum, achieved through a heavier rotor or higher rotational speed, leads to a shorter induction time for the crystals to form. proquest.com

The thermal history of the SAT plays a crucial role in its subsequent supercooling behavior. Experimental studies have shown that a higher initial heating temperature increases the degree of supercooling. tandfonline.com For example, when samples of SAT were heated to 70°C, the observed degree of supercooling was between 20°C and 23°C. In contrast, when heated to only 60°C, the degree of supercooling was significantly lower, ranging from 8°C to 9°C. tandfonline.com

Conversely, the volume of the PCM does not appear to have a significant impact on the degree of supercooling. In the same study, samples of 8 g and 24 g heated to the same initial temperature exhibited nearly identical degrees of supercooling. tandfonline.com The degree of supercooling for an 8 g sample heated to 60°C was 9°C, while for a 24 g sample it was around 8°C, a negligible difference. tandfonline.com

Table 2: Influence of Initial Temperature on the Degree of Supercooling of SAT

| Sample Volume (g) | Initial Heating Temperature (°C) | Observed Degree of Supercooling (°C) | Source(s) |

|---|---|---|---|

| 8 | 60 | 9 | tandfonline.com |

| 8 | 70 | 23 | tandfonline.com |

| 24 | 60 | 8 | tandfonline.com |

| 24 | 70 | 20 | tandfonline.com |

Incongruent melting in SAT results in the precipitation of anhydrous this compound, which is denser than the aqueous solution and settles at the bottom. This phase separation prevents the complete recombination of the salt and water during freezing, leading to a decline in the latent heat storage capacity over repeated cycles. nih.govdtu.dk A primary strategy to combat this is the use of thickening agents to increase the viscosity of the melt. nih.gov

Thickening agents create a viscous matrix in the molten PCM that suspends the anhydrous salt particles, preventing them from settling and thus ensuring a homogenous mixture for recrystallization. nih.gov

Polyacrylamide (PAM) is a polymer that can be used as a thickener. chinafluoropolymer.com Its thickening mechanism involves the association of its long molecular chains with surrounding water molecules via hydrogen bonds. This increases the polymer's effective volume and reduces the free movement of suspended particles, thereby increasing the system's viscosity. hnsecco.com Anionic polyacrylamide is typically selected for thickening applications. chinafluoropolymer.com

Carboxyl Methyl Cellulose (B213188) (CMC) is a widely used and effective thickener for SAT. dtu.dknih.gov Studies have shown that adding CMC successfully inhibits phase separation. nih.gov An addition of 3 wt.% CMC can increase the viscosity of the SAT melt by 14 times, which effectively prevents the sedimentation of anhydrous CH₃COONa. nih.gov Compositions containing 0.5% to 2% CMC by weight have been found to have significantly higher heat content after cycling compared to SAT samples suffering from phase separation. dtu.dk

Xanthan Gum (XG) is a natural polymer known for its ability to produce high viscosity at low concentrations and for its stability over a wide range of temperatures and pH levels. nih.govwinnchem.com It is an effective thickener for SAT, with research indicating that an addition of 1% to 1.5% by weight can successfully inhibit phase separation. nih.gov Like other thickeners, it forms a stable network that suspends particles and prevents segregation. frwrdskincare.com

Strategies for Suppressing Phase Stratification and Incongruent Melting

Polymer Additives as Crystal-Habit Modifiers

In the realm of phase-change materials (PCMs), achieving long-term stability and reliable performance is paramount. For this compound trihydrate (SAT), a significant challenge has been its tendency toward incongruent melting, where anhydrous this compound precipitates out of solution during thermal cycling. This phenomenon leads to a reduction in the latent heat storage capacity and a less defined melting point. Research has shown that the introduction of specific polymer additives at low concentrations can effectively mitigate this issue by acting as crystal-habit modifiers. rsc.orged.ac.uk

These polymers influence the crystallization process of any anhydrous this compound that may form. At sub-optimal concentrations, they dramatically alter the crystal morphology from large, plate-like structures to fine, needle-shaped crystals. ed.ac.uk This change in habit is crucial because the needle-shaped crystals possess a much larger surface-area-to-volume ratio, which allows them to redissolve more readily upon heating. ed.ac.uk At higher, yet still low, concentrations (e.g., around 1 wt%), these polymer additives can completely suppress the precipitation of anhydrous this compound, thereby preventing incongruent melting over thousands of melting and freezing cycles. rsc.orged.ac.uk

Studies have identified poly-carboxylates as particularly effective. For instance, the sodium salt of poly(methacrylic acid) (Na-PMAA) has been shown to be a potent inhibitor of anhydrous this compound nucleation. researchgate.net The proposed mechanism involves the carboxylate groups on the polymer chain binding to sodium ions, which may be part of solute clusters or on the surfaces of crystallites, thus preventing their growth. researchgate.net This targeted interaction at the molecular level provides a more efficient solution than simply increasing the viscosity of the molten SAT. ed.ac.uk

| Polymer Additive | Concentration (wt%) | Effect on Anhydrous this compound Crystallization | Reference |

| Sodium salt of poly(methacrylic acid) (Na-PMAA) | 0.67 | Minimum concentration required to suppress precipitation. | researchgate.net |

| Na-PMAA or PMMA-co-MAA | 1.0 | Consistently prevented precipitation over >40 heating and cooling cycles. | ed.ac.uk |

| Na-PMAA or PMMA-co-MAA | Sub-optimal | Alters crystal morphology to needle-shaped, facilitating easier redissolution. | ed.ac.uk |

| Na-PMAA or PMMA-co-MAA | Optimal/Higher | Completely suppresses the precipitation of anhydrous this compound. | rsc.orged.ac.uk |

Enhancement of Thermal Conductivity in SAT Composites

A primary limitation of this compound trihydrate as a thermal energy storage material is its inherently low thermal conductivity, which impedes the rate of heat transfer during both charging and discharging cycles. To address this, researchers have focused on creating SAT composites by incorporating materials with high thermal conductivity.

Research has demonstrated substantial improvements in thermal conductivity with the addition of EG. For instance, a composite of SAT with 2.5% expanded graphite (B72142) and 5% carboxymethyl cellulose (CMC) exhibited a thermal conductivity of 1.85 W/(m·K). dtu.dk Another study found that a composite containing 9 wt% EG in a SAT-potassium chloride-urea base material increased the thermal conductivity to 1.48 W/(m·K), a 5.3-fold increase compared to the base salt's 0.28 W/(m·K). cityu.edu.hkresearchgate.net Furthermore, the addition of EG to SAT has been reported to increase thermal conductivity by as much as 205.1%. rsc.org Graphene nanosheets (GNS), with their exceptionally high intrinsic thermal conductivity, also present a promising avenue for enhancing SAT composites, although much of the research has focused on polymer matrices. mdpi.comnih.gov

| Additive | Concentration | Resulting Thermal Conductivity (W/(m·K)) | Fold Increase | Reference |

| Expanded Graphite (EG) & CMC | 2.5% EG, 5% CMC | 1.85 | - | dtu.dk |

| Expanded Graphite (EG) | 9 wt% (in SAT-KCl-urea) | 1.48 | 5.3 | cityu.edu.hkresearchgate.net |

| Graphite Flakes & Xanthan Rubber | 5% Graphite, 1% Xanthan | up to 1.1 | - | dtu.dk |

| Expanded Graphite (EG) | Not specified | - | 205.1% increase | rsc.org |

| Graphite Powder & CMC | 1 wt% Graphite, 1 wt% CMC | 0.603 | 1.39 | researchgate.net |

| Graphite Powder & Xanthan Gum | 5 wt% Graphite, 0.5 wt% Xanthan | 0.746 | - | researchgate.net |

Silicon carbide (SiC) nanoparticles are another class of materials being explored to enhance the thermal properties of SAT. SiC is known for its high thermal conductivity and chemical stability. When dispersed within the SAT matrix, these nanoparticles can improve heat transfer throughout the material.

Studies have shown that incorporating SiC nanoparticles can lead to notable improvements in thermal conductivity. For example, a composite phase change material containing SAT, silicon carbide nanoparticles, and 2 wt% expanded graphite demonstrated a 1.09-fold increase in thermal conductivity compared to pure SAT. researchgate.net Increasing the EG content to 3 wt% in the same composite resulted in a 1.77-fold increase. researchgate.net Research on SiC-water nanofluids further supports the potential of these nanoparticles, with enhancements of up to 28% in thermal conductivity observed at a particle loading of approximately 7.4 vol%. semanticscholar.org While not in a SAT matrix, this indicates the inherent capability of SiC to improve the thermal properties of a base fluid.

| Additive Composition | Thermal Conductivity Enhancement | Reference |

| SAT / SiC / 2 wt% EG | 1.09-fold increase vs. pure SAT | researchgate.net |

| SAT / SiC / 3 wt% EG | 1.77-fold increase vs. pure SAT | researchgate.net |

| SiC-water nanofluid (~7.4 vol% SiC) | 28% increase vs. base fluid (water) | semanticscholar.org |

Long-Term Thermal Energy Storage System Design and Performance

This compound trihydrate is a particularly attractive material for long-term thermal energy storage (LTES) due to its ability to remain in a stable, supercooled liquid state at ambient temperatures for extended periods. researchgate.netdtu.dk This property allows for the storage of latent heat with minimal thermal loss over time, making it suitable for applications like seasonal heat storage. researchgate.net The design of an effective LTES system using SAT hinges on ensuring the reliability of crystallization triggers and maintaining the material's stability over numerous charge-discharge cycles. dtu.dk

For a supercooled SAT-based storage system to be practical, a reliable method to trigger crystallization on demand is essential. Spontaneous crystallization would lead to the premature release of stored heat. iifiir.orgresearchgate.net Several triggering mechanisms have been investigated to control the solidification process.

One common and straightforward method is the introduction of a seed crystal of solid SAT into the supercooled liquid. researchgate.net This provides a nucleation site and initiates rapid crystallization. However, this method can be mechanically complex to automate in a sealed system.

Another approach involves the use of chemical nucleating agents mixed into the SAT. Recent studies have screened various compounds for their efficacy and reliability. Calcium chloride dihydrate (CaCl₂·2H₂O) has been identified as a reliable nucleating agent for SAT, effective at concentrations as low as 0.5 wt%, with a minimal required amount of around 0.1 wt%. acs.org In contrast, other agents like magnesium chloride hexahydrate (MgCl₂·6H₂O) and the commonly used disodium hydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O) have shown to be less reliable, particularly after the material is heated to higher temperatures (e.g., 80°C), which can deactivate the nucleator. rsc.orgacs.org

| Nucleating Agent | Concentration (wt%) | Performance/Reliability | Reference |

| Calcium chloride dihydrate (CaCl₂·2H₂O) | 0.5 | Performs reliably as a nucleating agent. | acs.org |

| Calcium chloride dihydrate (CaCl₂·2H₂O) | 0.1 | Minimal amount needed for reliable nucleation. | acs.org |

| Magnesium chloride hexahydrate (MgCl₂·6H₂O) | Not specified | Not reliable after a few heating/cooling cycles to 80°C. | acs.org |

| Disodium hydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O) | Not specified | Performance is not reliable after heating to 80°C. | acs.org |

The long-term performance of a SAT-based thermal energy storage system is critically dependent on the material's stability over repeated thermal cycles. dtu.dk Key challenges include phase separation and degradation of the supercooling behavior and latent heat capacity. cip.com.cnnih.gov

The addition of thickening agents like carboxymethyl cellulose (CMC) or xanthan gum is a common strategy to prevent the phase separation of incongruently melting SAT. researchgate.net Research has shown that SAT composites containing these additives exhibit good stability. For instance, a composite with disodium hydrogen phosphate dodecahydrate and nano-alumina as nucleating agents and CMC as a thickener was able to nucleate effectively and maintain a relatively stable supercooling degree of 5–8°C after 500 cycles, with the latent heat of phase change remaining consistent. cip.com.cn

However, without appropriate modification, SAT can experience a significant reduction in latent heat over time. A study on SAT with 5 wt.% disodium hydrogen phosphate (DSP) showed a 22.44% drop in latent heat after 200 cycles. nih.gov In contrast, a more complex composite of SAT–KCl–urea (B33335) with 9 wt% expanded graphite demonstrated excellent stability, retaining a high latent heat of 190.8 kJ/kg and a low supercooling degree of 1.56°C after 100 cycles. cityu.edu.hk Another investigation showed that a mixture of SAT and CMC had a stable discharged energy of approximately 205 kJ/kg over six test cycles. researchgate.net These findings underscore the importance of composite design in ensuring the durability and reliability of SAT for long-term thermal energy storage.

| SAT Composite Composition | Number of Cycles | Performance Outcome | Reference |

| SAT / DSP / nano-alumina / CMC | 500 | Stable supercooling (5–8°C); latent heat retained similar values. | cip.com.cn |

| SAT / 5 wt.% DSP | 200 | Latent heat dropped by 22.44% (to 205.19 J/g). | nih.gov |

| SAT-KCl-urea / 9 wt% EG | 100 | Retained high latent heat (190.8 kJ/kg) and low supercooling (1.56°C). | cityu.edu.hkresearchgate.net |

| SAT / CMC mixture | 6 | Stable discharged energy of ~205 kJ/kg. | researchgate.net |

| SAT with 3 wt% EG (250 μm) | 530 | Completed 512 successful solidification cycles. | researchgate.net |

This compound in Nanomaterial Synthesis and Engineering

This compound has emerged as a versatile and influential compound in the field of nanomaterial synthesis, offering a cost-effective and efficient means to control the size, shape, and properties of various nanoparticles. Its roles as a reducing, capping, and structure-directing agent are pivotal in the bottom-up fabrication of sophisticated nanoscale materials.

This compound exhibits a profound influence as a structure-directing agent in the solvothermal and hydrothermal synthesis of metal oxide nanomaterials like magnetite (Fe₃O₄) and zinc ferrite (ZnFe₂O₄) mdpi.comresearchgate.net. In these processes, it is often used without the need for additional templates or surfactants to achieve complex nanostructures mdpi.com. The concentration of this compound in the reaction mixture is a critical parameter that allows for the precise control over the final product's characteristics researchgate.netresearchgate.net.

The amount of anhydrous this compound used during synthesis has been shown to directly influence the size and morphology of magnetite nanoparticles, enabling the creation of structures ranging from 85 to 250 nm with porous or hollow interiors mdpi.comresearchgate.netsemanticscholar.org. For instance, in the synthesis of zinc ferrite nanospheres, a low concentration of this compound results in agglomerated spherical structures, whereas a higher concentration leads to the formation of non-agglomerated nanospheres researchgate.netspringerprofessional.de. This control is attributed to the role of this compound in processes like Ostwald ripening and its function as an electrostatic stabilizing agent, which prevents the aggregation of primary nanoparticles nih.gov. This allows for the fabrication of advanced materials such as hollow and mesoporous nanostructures, which are of interest for various applications mdpi.com. Research has also demonstrated this compound's ability to modify the shape of titanium dioxide (TiO₂) nanoparticles from cubes to ellipsoids benthamscience.com.

This compound also plays a significant role in determining the crystal structure and, consequently, the magnetic properties of synthesized nanomaterials. In the case of zinc ferrite, the use of this compound as a structure-directing agent can lead to the development of a mixed spinel structure, as indicated by a reduction in the lattice parameter compared to bulk zinc ferrite researchgate.netspringerprofessional.de. This alteration in the crystal structure directly impacts the magnetic behavior of the nanoparticles. For magnetite nanoclusters, varying the concentration of this compound allows for the control of the primary particle size, which in turn affects the magnetic properties of the resulting clusters researchgate.net. Generally, an increase in the crystallinity of magnetite nanoparticles, which can be influenced by the synthesis conditions including the presence of this compound, leads to higher saturation magnetization sid.ir. The magnetic properties of zinc ferrite nanoparticles have been shown to exhibit superparamagnetic behavior, with the highest saturation magnetization recorded in samples synthesized with the lowest concentration of this compound, a phenomenon attributed to cationic inversion due to the small particle size researchgate.net.

| Molar Ratio of Reactants (FeCl₃·6H₂O to NaAc) | Resulting Particle Size (nm) | Observed Morphology | Saturation Magnetization (emu/g) |

|---|---|---|---|

| Specific low ratio | ~85 | Porous spheres | 49.64 |

| Intermediate ratio | ~150-200 | Hollow/Mesoporous spheres | 62.50 |

| Specific high ratio | ~250 | Well-defined hollow spheres | 52.28 |

Simultaneously, this compound provides electrostatic stabilization. The acetate ions can adsorb onto the nanoparticle surfaces, creating a charged layer that prevents the particles from aggregating due to van der Waals forces nih.govresearchgate.net. This electro-stabilizing property is crucial for shaping nanostructures during synthesis and is a key factor in preventing the agglomeration of primary magnetic nanoparticles in the reaction system researchgate.netspringerprofessional.denih.gov. The stability of nanoparticle suspensions is critical, and insufficient stabilizer concentrations can lead to ineffective coating and particle aggregation nih.gov.

Structure-Directing Agent in Metal Oxide Nanomaterial Synthesis (e.g., Magnetite, Zinc Ferrite)

This compound in Concrete Technology Research

In the realm of concrete technology, this compound is being investigated as a promising admixture to enhance the durability and service life of concrete structures. Its primary function in this application is to reduce the permeability of the concrete, thereby mitigating damage caused by water and chemical ingress alfa-chemistry.comresearchgate.net.

When introduced into the concrete mix, the hygroscopic nature of this compound allows it to interact with water and cement components to form crystals within the concrete's pore network alfa-chemistry.comresearchgate.net. These crystals grow and expand, effectively filling and plugging capillaries, micro-cracks, and other voids alfa-chemistry.comresearchgate.net. This pore-blocking mechanism significantly reduces the water permeability of the concrete researchgate.net.

Research has shown that the effectiveness of this compound as a permeability-reducing agent can depend on the concrete's strength. For low-strength concrete (e.g., 30 MPa), the addition of more than 3% this compound can lead to a considerable reduction in water ingress alfa-chemistry.comresearchgate.net. However, for high-strength concrete (e.g., 50 MPa), the addition of similar amounts may have an adverse effect on permeability alfa-chemistry.com. Scanning Electron Microscopy (SEM) analysis has confirmed the growth of these pore-filling crystals within the concrete matrix alfa-chemistry.comresearchgate.net. While some studies have shown a negative impact on the early-age compressive strength of concrete with the addition of anhydrous this compound, the long-term benefits of reduced water absorption and chloride penetration are significant, particularly when used with low water-to-cement ratios d-nb.info. The ability of this compound to modify the chemical resistance and permeability of concrete has been noted by several researchers researchgate.nete3s-conferences.org.

| Concrete Compressive Strength (fc') | This compound Dosage (%) | Effect on Water Permeability |

|---|---|---|

| 30 MPa (Low-Strength) | > 3% | Significant reduction in permeability |

| 40 MPa (Medium-Strength) | Varies | Moderate effects observed |

| 50 MPa (High-Strength) | > 3% | Adverse effect, increased penetration depth |

Concrete Permeability and Water Damage Mitigation

This compound is utilized as a concrete admixture to mitigate water damage by reducing permeability. wikipedia.org Its effectiveness stems from its ability to form crystals within the concrete's pore structure. When incorporated into the concrete mix, this compound interacts with water to form crystals that line the capillaries, micro-cracks, and other voids. alfa-chemistry.comresearchgate.netbrunel.ac.uk This crystal formation has a dual effect: it physically blocks the pathways for water ingress and increases the hydrophobicity (water-repelling nature) of the concrete. researchgate.netbrunel.ac.uk

Research has shown that the addition of this compound can significantly decrease water absorption and permeability in concrete. For instance, studies have demonstrated that incorporating 2% this compound can reduce water absorption by over 79%, while a 4% addition has been shown to decrease permeability by 64%. brunel.ac.ukresearchgate.net This reduction in water and chemical penetration enhances the durability and service life of concrete structures. alfa-chemistry.com

The effectiveness of this compound as a permeability-reducing agent can be influenced by the concrete's strength. In low-strength concrete (e.g., 30 MPa), additions of this compound greater than 3% have been found to significantly reduce water permeability. alfa-chemistry.comresearchgate.net However, for high-strength concrete (e.g., 50 MPa), similar concentrations can have an adverse effect, leading to an increase in penetration depth. alfa-chemistry.com

The following table summarizes the effect of this compound on the water absorption and permeability of concrete as reported in various studies.

| This compound Dosage (% of binder weight) | Concrete Type/Strength | Reported Reduction in Water Absorption/Permeability | Source(s) |

| 2% | Concrete with w/c ratio of 0.32 | 79% decrease in water absorption | researchgate.net |

| 4% | Standard Concrete | 64% decrease in permeability | brunel.ac.uk |

| 4% | Standard Concrete | Water absorption rate of 3.2% at 56 days | ciaconference.com.au |

| >3% | Low-strength concrete (30 MPa) | Significant reduction in permeability | alfa-chemistry.comresearchgate.net |

| >3% | High-strength concrete (50 MPa) | Adverse effect, increased penetration depth | alfa-chemistry.com |

Influence on Mechanical Properties and Microstructural Analysis of Concrete Composites

The incorporation of this compound as an admixture not only affects permeability but also influences the mechanical properties of concrete, such as compressive and flexural strength. Research indicates that this compound can lead to notable improvements in these areas. For example, the addition of 4% this compound has been associated with a 64% enhancement in compressive strength in concrete with a water-to-cement (w/c) ratio of 0.32, even when cured under high temperatures (60°C). researchgate.netaston.ac.uk Other studies have reported increases in flexural strength of about 12% at 7 days and 16% at 28 days with a 4% this compound content. ciaconference.com.au

The impact on compressive strength can vary with the age of the concrete. While at 7 days the compressive strength of concrete with 4% this compound may be similar to that of control concrete, slightly higher strengths are often observed at 28 and 56 days. ciaconference.com.au It has been noted, however, that initial experiments sometimes showed a potential reduction in compressive strength, which required the development of an optimum formulation to preserve strength while maximizing protection against water absorption. brunel.ac.uk

The data below illustrates the influence of this compound on the mechanical properties of concrete.

| This compound Dosage (% of binder weight) | Curing/Testing Conditions | Effect on Compressive Strength | Effect on Flexural Strength | Source(s) |

| 4% | Cured at 60°C, w/c ratio 0.32 | 64% enhancement | Not specified | researchgate.netaston.ac.uk |

| 4% | Standard curing | Slightly higher at 28 & 56 days | ~12% increase at 7 days, ~16% increase at 28 days | ciaconference.com.au |

| 2%, 4%, 6% | Water bath and outdoor curing | Significant improvement | Significant improvement | mdpi.comaston.ac.ukbirmingham.ac.uk |

| Not Specified | Optimum formulation | Up to 42% strength gain | Not specified | brunel.ac.uk |

Sodium Acetate in Environmental Science and Engineering Research

Advanced Wastewater Treatment Technologies

Sodium acetate (B1210297) is instrumental in enhancing the efficiency of several advanced wastewater treatment processes. Its application ranges from serving as an external carbon source to facilitate biological nutrient removal to its involvement in chemical oxidation processes for the degradation of recalcitrant organic compounds.

In wastewater treatment, the removal of nitrogen compounds is crucial to prevent eutrophication of receiving water bodies. Denitrification is a biological process where nitrate (B79036) is converted to nitrogen gas by heterotrophic bacteria. This process often requires an external carbon source when the influent wastewater has an insufficient amount of readily biodegradable organic matter. Sodium acetate is frequently chosen as this external carbon source due to its high biodegradability and rapid utilization by denitrifying bacteria, leading to improved denitrification efficiency capes.gov.brnih.gov.

Upflow Anaerobic Sludge Blanket (UASB) reactors are a high-rate anaerobic treatment technology that relies on the formation of dense microbial granules with good settling properties. The development of this granular sludge is a key factor for the successful operation of UASB reactors researchgate.net. This compound plays a role in the microbiology and formation of these granules, as it is a primary substrate for acetoclastic methanogens, such as Methanosaeta spp. and Methanosarcina spp., which are considered key organisms in the initial stages of granulation capes.gov.brnih.govnih.gov.

The composition of the influent, including the type of carbon source, influences the characteristics of the granular sludge. Studies have investigated the effect of different ratios of carbon sources, such as glucose and this compound, on granule formation. One such study found that granules formed with a 1:1 chemical oxygen demand (COD) concentration ratio of glucose to this compound exhibited better settling performance researchgate.net. Furthermore, the methane-producing activity was found to be better in scenarios where the concentration of this compound was varied compared to when it remained constant researchgate.net. The table below summarizes findings from a study on the effect of a glucose and this compound mixture on sludge granulation in a UASB reactor.

| Parameter | Testing Group (Glucose:this compound 1:1) | Blank Group (Glucose only) |

| Sludge Granulation Rate (SGR) - Bottom | 94.5% | 86.6% |

| Sludge Granulation Rate (SGR) - Top | 60.7% | 43.4% |

| Granular Sludge Content (Diameter > 1.7 mm) - Bottom | 41.7% | 32.4% |

| COD Removal Rate | 81.6% | 75.7% |

This table presents data from a study investigating the effects of different carbon sources on sludge granulation in a UASB reactor. researchgate.net

While this compound is a valuable substrate for the microorganisms that form the backbone of anaerobic granules, high concentrations of sodium can negatively impact microbial aggregation nih.gov. However, research has demonstrated that granulation is still possible at high salinity levels, with the acetoclastic methanogen Methanosaeta harundinacea being a key player in acetate degradation and microbial attachment nih.gov.

The addition of this compound as an external carbon source can have a significant impact on the Chemical Oxygen Demand (COD) removal efficiency in wastewater treatment systems. In denitrification processes, denitrifying bacteria can excessively adsorb this compound, which allows the effluent COD value to be maintained at a low level researchgate.net. This is a desirable outcome as it indicates that the added carbon source is being efficiently utilized for denitrification and not contributing to the organic load of the treated effluent.

In a study using sequencing batch reactors, the removal efficiency of COD reached 85% with this compound as the carbon source, and the effluent COD concentrations were below 35 mg/L wur.nl. The rate of COD removal was observed to be rapid, particularly in the initial anaerobic phase of the treatment cycle wur.nl.

This compound can also play a role in regulating the pH of wastewater. It is an alkaline substance that hydrolyzes in water to produce hydroxide (B78521) ions (OH-), which can neutralize acidic ions present in the wastewater researchgate.netresearchgate.net. The hydrolysis reaction is as follows:

CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻

This property is beneficial in wastewater treatment processes where maintaining a specific pH range is crucial for optimal biological activity. For instance, in denitrification, a buffer solution is sometimes used to control the increase in pH, and this compound can be a component of this system researchgate.net. The weak alkalinity of this compound can help to neutralize acidic substances and create favorable conditions for microbial growth and chemical reactions researchgate.net.

This compound can serve as a carbon source for the simultaneous biotransformation of multiple pollutants, such as nitrate and sulfate. In a study comparing the effects of different substrates on the simultaneous removal of nitrate and sulfate, this compound was used as a carbon source in an activated sludge process. The results showed that the most complete removals of both nitrate and sulfate were achieved at a C/N ratio of 5 uliege.be.

However, the study also found that the system using this compound as a carbon source produced more sulfide (S²⁻) and hydrogen sulfide (H₂S) compared to a system using sodium succinate. This production of sulfide influenced the biotransformation pathway of nitrate, favoring dissimilatory nitrate reduction to ammonium (B1175870) (DNRA) over complete denitrification. The accumulation of ammonium and intermediate products of nitrogen and sulfur biotransformation was higher when this compound was used as the carbon source uliege.be.

This compound can be degraded through advanced oxidation processes (AOPs), such as ozone oxidation. Ozone can react with organic compounds directly or indirectly through the formation of highly reactive hydroxyl free radicals (•OH) nih.gov. The degradation of this compound in the ozone oxidation process has been shown to follow the mechanism of hydroxyl free radicals nih.govfrontiersin.org.

Research has demonstrated that ozone oxidation is an effective technology for the advanced treatment of this compound in water nih.gov. The efficiency of this process is influenced by several factors, including pH, ozone concentration, and the presence of other ions. The COD removal rate from a this compound solution was found to be at its maximum at a pH of 10.82 nih.gov. The main oxidation product of this compound in this process is carbon dioxide (CO₂) nih.gov.

The presence of certain ions can either inhibit or enhance the degradation of this compound. Carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions can act as scavengers of hydroxyl free radicals, thereby inhibiting the oxidation process nih.govfrontiersin.org. Conversely, the addition of calcium chloride (CaCl₂) and calcium hydroxide (Ca(OH)₂) has been shown to greatly enhance the COD removal rate nih.govfrontiersin.org.

The table below presents data on the COD removal rate of this compound under different conditions of ozone oxidation.

| Condition | COD Removal Rate |

| Ozone Oxidation Only | 45.89% |

| Ozone with Calcium Chloride (CaCl₂) | 77.35% |

| Ozone with Calcium Hydroxide (Ca(OH)₂) | 96.53% |

This table shows the enhancement of COD removal from a this compound solution by the addition of calcium compounds during ozone oxidation. nih.gov

Recent studies have also explored catalytic ozonation for the degradation of this compound, using catalysts to enhance the generation of reactive oxygen species like •OH and superoxide radicals (•O₂⁻) hep.com.cnmdpi.comnih.gov.

Optimization of Denitrification Processes with this compound as a Carbon Source

Role in Sustainable Environmental Materials

This compound is increasingly recognized for its role in the development of sustainable environmental materials. Its favorable characteristics, such as being biodegradable and having low toxicity, position it as a valuable component in green chemistry applications. This substance serves as a more environmentally friendly alternative to many conventional chemicals, contributing to the creation of degradable plastics, eco-friendly coatings, and effective soil amendments.

Biodegradability and Non-Toxicity in Green Chemistry Applications

A cornerstone of green chemistry is the use of substances that are non-toxic and readily break down in the environment without leaving harmful residues. This compound fits these criteria well, making it a "green" chemical of interest. It is the salt of acetic acid and dissociates in water to form sodium and acetate ions, both of which are naturally widespread in the environment.

The acetate ion is readily biodegradable, a fact supported by multiple studies. In a standard 28-day Die-Away test using non-adapted activated sludge, this compound demonstrated significant biodegradation, reaching 86% by day 7 and 99% by day 28. The Organisation for Economic Co-operation and Development (OECD) Guideline 301D, known as the Closed Bottle Test, is a standard method for evaluating the ready biodegradability of organic compounds. A substance is considered "readily biodegradable" if it surpasses a 60% degradation threshold within a specific timeframe. This compound's rapid decomposition in natural environments aligns with the principles of sustainable chemistry.

From a toxicity standpoint, this compound exhibits a low potential for harm to aquatic ecosystems. It is not expected to bioaccumulate, with a low log Kow of -3.72, and has a low potential to adsorb to soil or sediment. Its low toxicity is a key feature, making it a suitable alternative to more hazardous chemicals in various industrial processes. Research has shown that it has low acute toxicity concern for aquatic organisms.

| Organism | Test | Result | Exposure Time | Reference |

|---|---|---|---|---|

| Brachydanio rerio (Zebra fish) | LC50 | >100 mg/L | 96 hours | |

| Lepomis macrochirus (Bluegill sunfish) | LC50 | 5,000 mg/L | 24 hours | |

| Daphnia magna (Water flea) | EC50 | >1,000 mg/L | 48 hours |

LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration, 50%): The concentration of a chemical which causes a non-lethal effect in 50% of a sample population.

Development of Degradable Plastics and Eco-Friendly Coatings

As demand grows for materials that reduce reliance on petroleum-based products, this compound has become an important raw material in the production of environmentally friendly materials. It is utilized in the preparation of degradable plastics and coatings designed to lessen environmental pollution.

In the field of bioplastics, this compound has been explored as an ionic dopant in biodegradable solid polymer electrolytes. One study investigated its use in a material made from rice starch as the host polymer and glycerol as a plasticizer. The addition of this compound was found to enhance the amorphous structure of the polymer, a key characteristic for electrolyte performance, and the resulting material was tested for biodegradability using the soil burial method.

This compound is also used in creating eco-friendly treatments and coatings for natural fibers. Research has demonstrated that treating flax fiber-reinforced composites with a this compound solution can improve their mechanical properties and morphology. This kind of treatment is considered environmentally friendly and offers a cheaper alternative to conventional methods for enhancing the adhesion between natural fibers and polymer matrices in composite materials.

| Application Area | Role of this compound | Key Research Finding | Reference |

|---|---|---|---|

| Biodegradable Polymer Electrolytes | Ionic dopant | Enhances the amorphous structure of a rice starch-based polymer, with the highest ionic conductivity achieved at a 35% this compound concentration. | |

| Natural Fiber Composites | Eco-friendly treatment solution | A 5% this compound solution treatment leads to the best mechanical performance and morphology for flax fiber-reinforced epoxy composites. |

Soil Amendment Applications

In agriculture, this compound serves as a beneficial soil amendment. Its application can lead to improved soil structure, increased water retention capacity, and enhanced nutrient availability for plants. This is particularly valuable in regions with poor soil quality.

One of the key functions of this compound as a soil conditioner is its ability to adjust soil pH. The hydrolysis of this compound results in a slightly alkaline solution, which can help optimize the pH of acidic soils for better crop growth. Furthermore, the acetate ion can act as a carbon source for crops and beneficial soil microbes.